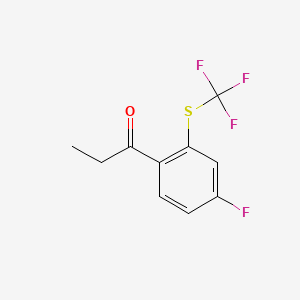
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a bromomethyl group, a mercapto group, and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound followed by thiolation. One common method involves the bromination of 2-methyl-3-phenylpropan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then reacted with a thiol compound under basic conditions to introduce the mercapto group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions: 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include secondary alcohols.
科学研究应用
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Pathways Involved: The compound can modulate redox pathways by undergoing oxidation and reduction reactions. It can also participate in alkylation reactions, modifying the activity of enzymes and other proteins.
相似化合物的比较
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: 1-Bromo-2-methylpropane, 1-Bromo-3-mercaptopropane, and 1-Phenyl-2-propanone.
Uniqueness: The presence of both bromomethyl and mercapto groups in the same molecule makes it unique, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality enhances its versatility as a synthetic intermediate and a biochemical probe.
属性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3 |
InChI 键 |
JCDSBQUEMLRMKH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C(=CC=C1)S)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


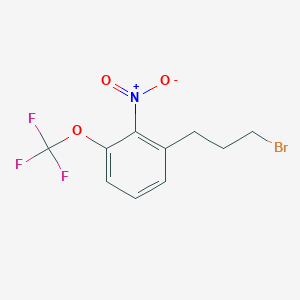
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
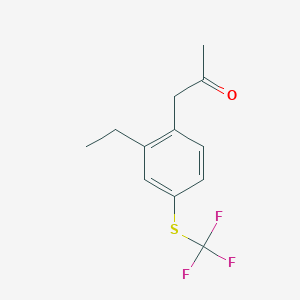
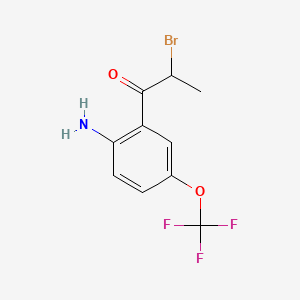
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
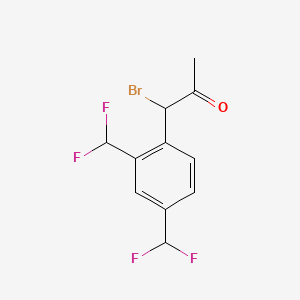

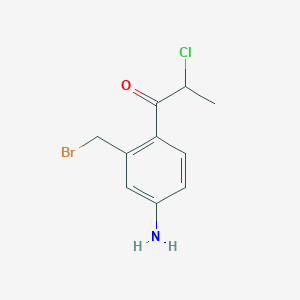

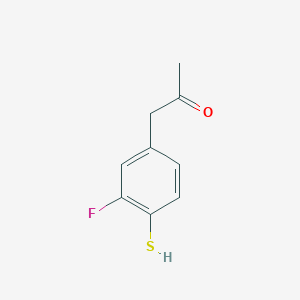
![(4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)
